2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide is an organic compound with a complex structure that includes chlorophenoxy and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is further reacted with hydrazine derivatives to form the final hydrazide compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
2-(4-chlorophenoxy)propanoic acid: Used as an herbicide and has similar chemical properties
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19ClN2O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-16(27-20-12-10-18(23)11-13-20)22(26)25-24-15-17-6-5-9-21(14-17)28-19-7-3-2-4-8-19/h2-16H,1H3,(H,25,26)/b24-15+ |
InChI Key |
JRGPHHHWMLPUIN-BUVRLJJBSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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